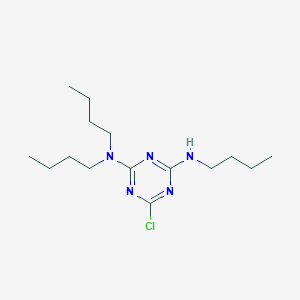![molecular formula C6H3F2N B14256613 7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- CAS No. 177859-58-4](/img/structure/B14256613.png)
7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azabicyclo[410]hepta-2,4,6-triene, 1,5-difluoro- is a highly strained cyclopropene derivative This compound is notable for its unique structure, which includes a bicyclic framework with a nitrogen atom and two fluorine atoms
Métodos De Preparación
The synthesis of 7-Azabicyclo[410]hepta-2,4,6-triene, 1,5-difluoro- typically involves the photolysis of phenyldiazomethane in cryogenic matricesThe reaction is carried out in argon matrices at very low temperatures (around 3 K) to prevent rapid rearrangement via heavy-atom tunneling .
Análisis De Reacciones Químicas
7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- undergoes various types of chemical reactions, including rearrangement reactions facilitated by heavy-atom tunneling. The compound is highly photolabile and can efficiently rearrange to form cycloheptatetraene. Common reagents used in these reactions include phenyldiazomethane and argon matrices. The major product formed from these reactions is cycloheptatetraene .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications due to its unique structure and reactivity. In chemistry, it serves as a key intermediate in the study of arylcarbenes and their rearrangement mechanisms. In biology and medicine, its derivatives are explored for potential pharmaceutical applications, particularly in the development of new drugs. In the industrial sector, it is used in the synthesis of various organic compounds and materials .
Mecanismo De Acción
The mechanism of action of 7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- involves heavy-atom tunneling, which limits its lifetime and observability. The fluorine substituents play a crucial role in stabilizing the compound by raising the barrier for tunneling rearrangement. This allows the compound to be characterized under specific conditions, such as in cryogenic matrices .
Comparación Con Compuestos Similares
Similar compounds to 7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- include other bicycloheptatrienes and their derivatives. For example, benzobicyclo[4.1.0]hepta-2,4,6-trienes are also studied for their rearrangement mechanisms and stability. The uniqueness of 7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- lies in its fluorine substituents, which significantly affect its reactivity and stability compared to other similar compounds .
Propiedades
Número CAS |
177859-58-4 |
|---|---|
Fórmula molecular |
C6H3F2N |
Peso molecular |
127.09 g/mol |
Nombre IUPAC |
2,6-difluoro-7-azabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C6H3F2N/c7-4-2-1-3-6(8)5(4)9-6/h1-3H |
Clave InChI |
HRCZMIJGBKTRSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2(C(=N2)C(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)

![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)


![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)




